molecular formula C25H24N4O3 B5040767 4-methoxy-N-[2-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]pyrazol-3-yl]benzamide

4-methoxy-N-[2-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]pyrazol-3-yl]benzamide

Cat. No.: B5040767
M. Wt: 428.5 g/mol
InChI Key: ZJEZTJZPJGVIHE-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]pyrazol-3-yl]benzamide is a complex organic compound with a unique structure that includes a methoxy group, a phenylprop-2-ynoyl group, a piperidinyl group, and a pyrazolyl group

Preparation Methods

The synthesis of 4-methoxy-N-[2-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]pyrazol-3-yl]benzamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core structures, which are then linked together through a series of reactions. Common reagents used in these reactions include hydrazine derivatives, acyl chlorides, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The phenylprop-2-ynoyl group can be reduced to form a phenylpropyl group.

    Substitution: The piperidinyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

4-methoxy-N-[2-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]pyrazol-3-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to a reduction in inflammation and cell proliferation. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with the STAT3 signaling pathway .

Comparison with Similar Compounds

Similar compounds to 4-methoxy-N-[2-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]pyrazol-3-yl]benzamide include:

Properties

IUPAC Name

4-methoxy-N-[2-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-32-22-10-8-20(9-11-22)25(31)27-23-13-16-26-29(23)21-14-17-28(18-15-21)24(30)12-7-19-5-3-2-4-6-19/h2-6,8-11,13,16,21H,14-15,17-18H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEZTJZPJGVIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=NN2C3CCN(CC3)C(=O)C#CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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